molecular formula C15H21NO6 B2629953 2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid CAS No. 129048-72-2

2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

Cat. No.: B2629953
CAS No.: 129048-72-2
M. Wt: 311.334
InChI Key: DVQDNEXWFJBUAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a hydroxy-methoxyphenyl group on the propanoic acid backbone. This compound is often used in peptide synthesis and various biochemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with 4-hydroxy-3-methoxyphenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Protection: Using automated systems to protect the amino group with Boc-Cl.

    Efficient Coupling: Employing high-throughput reactors for the coupling reaction to ensure high yield and purity.

    Purification: Utilizing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol.

    Substitution: Nucleophiles like sodium azide (NaN3) in the presence of a catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which 2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid exerts its effects involves:

    Molecular Targets: Interacting with enzymes and proteins through hydrogen bonding and hydrophobic interactions.

    Pathways Involved: Participating in metabolic pathways related to amino acid synthesis and modification.

Comparison with Similar Compounds

Similar Compounds

    2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the hydroxy and methoxy groups, making it less reactive.

    2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Lacks the methoxy group, affecting its solubility and reactivity.

Uniqueness

2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is unique due to the presence of both hydroxy and methoxy groups, which enhance its reactivity and make it suitable for a wide range of chemical reactions and applications.

Properties

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-10(13(18)19)7-9-5-6-11(17)12(8-9)21-4/h5-6,8,10,17H,7H2,1-4H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQDNEXWFJBUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.